An In-depth Technical Guide to 2-deoxy-D-ribitol: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2-deoxy-D-ribitol: Structure, Properties, and Biological Relevance
This technical guide provides a comprehensive overview of 2-deoxy-D-ribitol, a sugar alcohol derived from the reduction of 2-deoxy-D-ribose. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and potential biological significance.
Chemical Structure and Identification
2-deoxy-D-ribitol, also known as 2-deoxy-D-erythro-pentitol, is a five-carbon sugar alcohol. It is structurally related to 2-deoxy-D-ribose, the fundamental sugar component of deoxyribonucleic acid (DNA), by the reduction of the aldehyde group at the C1 position to a primary alcohol.[1]
The chemical structure of 2-deoxy-D-ribitol is depicted below:
Table 1: Chemical Identifiers for 2-deoxy-D-ribitol
| Identifier | Value |
| IUPAC Name | (2R,3S)-pentane-1,2,3,5-tetrol[1] |
| Molecular Formula | C5H12O4[1] |
| SMILES | C(CO)--INVALID-LINK--O">C@@HO |
| InChI | InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1[1] |
| CAS Number | 13942-76-2[1] |
Physicochemical Properties
The physicochemical properties of 2-deoxy-D-ribitol are summarized in the table below. These are primarily computed properties from reputable chemical databases. For comparative purposes, experimental data for its parent aldehyde, 2-deoxy-D-ribose, are also included.
Table 2: Physicochemical Properties of 2-deoxy-D-ribitol and 2-deoxy-D-ribose
| Property | 2-deoxy-D-ribitol (Computed) | 2-deoxy-D-ribose (Experimental) |
| Molecular Weight | 136.15 g/mol [1] | 134.13 g/mol [2] |
| Melting Point | Not available | 91 °C[3] |
| Boiling Point | Not available | Not available |
| Water Solubility | Not available | Very soluble[3] |
| XLogP3 | -2[1] | -2.3[2] |
| Hydrogen Bond Donor Count | 4[1] | 3 |
| Hydrogen Bond Acceptor Count | 4[1] | 4 |
| Rotatable Bond Count | 4[1] | 4 |
Synthesis and Experimental Protocols
Synthesis of 2-deoxy-D-ribitol by Reduction of 2-deoxy-D-ribose
2-deoxy-D-ribitol can be readily synthesized by the reduction of 2-deoxy-D-ribose. A common and effective method involves the use of sodium borohydride (NaBH4) in an aqueous or alcoholic solution.[4]
Experimental Protocol: Sodium Borohydride Reduction
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Dissolution: Dissolve 2-deoxy-D-ribose in distilled water or ethanol in a round-bottom flask.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add a molar excess of sodium borohydride (NaBH4) to the cooled solution with stirring. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the excess NaBH4 by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.
-
Borate Removal: Remove the resulting borate salts by repeated co-evaporation with methanol. This is a critical step as borates can interfere with subsequent purification.
-
Purification: The crude 2-deoxy-D-ribitol can be purified by recrystallization or column chromatography on silica gel.
Biological Role and Signaling Pathways
Direct evidence for the biological role and specific signaling pathways of 2-deoxy-D-ribitol is limited in current literature. However, its precursor, 2-deoxy-D-ribose, is a crucial biological molecule as a core component of DNA.[3] The metabolic fate of 2-deoxy-D-ribose in biological systems can provide context for the potential relevance of 2-deoxy-D-ribitol.
Recent studies have identified oxidative pathways for the catabolism of 2-deoxy-D-ribose in bacteria, where it is oxidized to 2-deoxy-D-ribonate.[5][6] It is plausible that in certain metabolic contexts, 2-deoxy-D-ribose could also be subject to reduction to form 2-deoxy-D-ribitol, although this is a hypothetical pathway in many organisms. The balance between the oxidative and reductive pathways would likely be regulated by the cellular redox state (NADH/NAD+ ratio) and the presence of specific oxidoreductase enzymes.
The diagram below illustrates the potential metabolic crossroads of 2-deoxy-D-ribose, highlighting the known oxidative pathway and the proposed reductive pathway leading to 2-deoxy-D-ribitol.
Analytical Methods
The characterization and quantification of 2-deoxy-D-ribitol can be achieved using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates
A widely used method for the analysis of sugar alcohols (alditols) is gas chromatography-mass spectrometry (GC-MS) following derivatization to their per-O-acetylated forms. This procedure increases the volatility of the polyol, making it amenable to GC analysis.[7][8]
Experimental Protocol: Alditol Acetate Derivatization for GC-MS
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Reduction (if starting from the aldose): If analyzing a mixture of sugars, an initial reduction step with sodium borohydride is performed to convert all aldoses to their corresponding alditols.
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Acetylation: The dried alditol sample is acetylated using a mixture of acetic anhydride and a catalyst, such as pyridine or 1-methylimidazole, at an elevated temperature (e.g., 100 °C) for several hours.
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Work-up: The reaction is quenched, and the resulting alditol acetates are extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed to remove excess reagents and dried.
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GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or mid-polar phase) and a mass spectrometer detector. The alditol acetates are separated based on their retention times and identified by their characteristic mass spectra.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-deoxy-D-ribitol. The spectra would be expected to be simpler than those of 2-deoxy-D-ribose due to the absence of anomeric protons and the symmetry of the reduced C1 position. Detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) can confirm the constitution and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in 2-deoxy-D-ribitol. The spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups, and C-H stretching and bending vibrations at lower wavenumbers. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, which would be present in 2-deoxy-D-ribose, is a key distinguishing feature.
Conclusion
2-deoxy-D-ribitol is a sugar alcohol of significant interest due to its direct structural relationship with 2-deoxy-D-ribose. While its biological role is not as well-defined as its parent aldehyde, its synthesis is straightforward, and robust analytical methods for its characterization are available. Further research into the potential metabolic pathways and biological activities of 2-deoxy-D-ribitol may unveil novel functions and applications in various scientific and biomedical fields. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. 2-Deoxy-D-ribitol | C5H12O4 | CID 10796791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deoxyribose - Wikipedia [en.wikipedia.org]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
